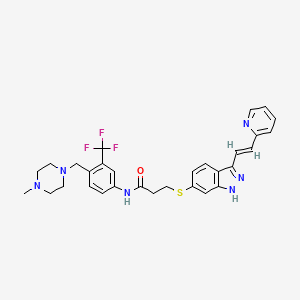
Chmfl-abl-121
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-ABL-121 is a highly potent type II ABL kinase inhibitor. It has shown significant efficacy in inhibiting both the wild-type and T315I mutant forms of the ABL kinase, which is a critical target in the treatment of chronic myeloid leukemia . This compound was developed by the Hefei Institutes of Physical Science and is currently in the preclinical stage of development .
Méthodes De Préparation
The synthesis of CHMFL-ABL-121 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the indazole core, which is a key component of the molecule.
Functional group introduction: Various functional groups, such as trifluoromethyl and piperazine, are introduced to enhance the compound’s potency and selectivity.
Final assembly: The final step involves the coupling of the core structure with other components to form the complete molecule.
Analyse Des Réactions Chimiques
CHMFL-ABL-121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also affect the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered activity or selectivity .
Applications De Recherche Scientifique
CHMFL-ABL-121 has a wide range of scientific research applications, including:
Mécanisme D'action
CHMFL-ABL-121 exerts its effects by inhibiting the activity of ABL kinases. It binds to the inactive form of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets of this compound include the wild-type and T315I mutant forms of the ABL kinase, as well as other kinases involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
CHMFL-ABL-121 is unique in its ability to inhibit both the wild-type and T315I mutant forms of the ABL kinase with high potency. Similar compounds include:
This compound stands out due to its high selectivity and potency against the T315I mutant, making it a promising candidate for the treatment of chronic myeloid leukemia and other cancers involving ABL kinase mutations .
Propriétés
Formule moléculaire |
C30H31F3N6OS |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+ |
Clé InChI |
UDEAKWSKOGAXIJ-JXMROGBWSA-N |
SMILES isomérique |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


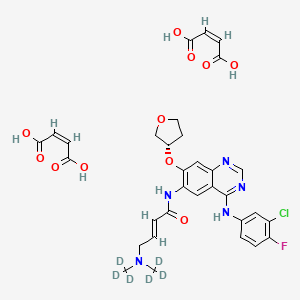
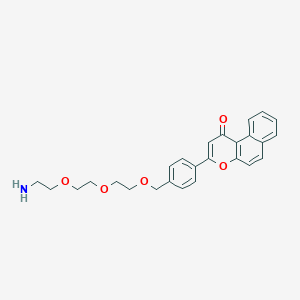
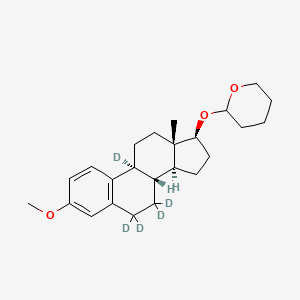

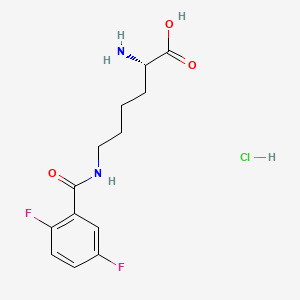
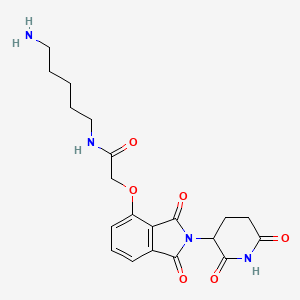
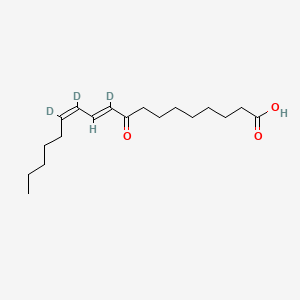
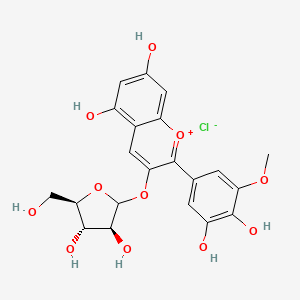
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
